3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid
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Overview
Description
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety through a prop-2-enoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid typically involves the formation of the pyrrolidine ring followed by the attachment of the prop-2-enoyl and benzoic acid groups. One common method involves the cyclization of appropriate acyclic precursors to form the pyrrolidine ring, followed by functionalization to introduce the prop-2-enoyl and benzoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[1-(Prop-2-enoyl)piperidin-3-yl]benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one: Similar structure with a pyridine ring.
Uniqueness
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-8-4-7-12(15)10-5-3-6-11(9-10)14(17)18/h2-3,5-6,9,12H,1,4,7-8H2,(H,17,18) |
InChI Key |
VTRUSNHZSPRDFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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